![molecular formula C14H14N2O3 B1387401 2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid CAS No. 1171456-85-1](/img/structure/B1387401.png)
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Overview
Description
“2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid” is a chemical compound that has been studied for its potential anti-tumor activity . This compound belongs to a class of compounds known as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesis process also involves the use of the Fischer reaction .Molecular Structure Analysis
The molecular structure of this compound has been studied using molecular docking studies and molecular dynamics simulations . These studies have revealed the binding orientations of the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents. A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Biological Potential of Indole Derivatives
Indole derivatives, including this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Alkaloid Synthesis
This compound has been employed in alkaloid synthesis and in studies on neurodegenerative diseases . It has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U .
Intermediate in Drug Synthesis
This compound is used as an intermediate in the synthesis of Tadafil, which is used for the treatment of erectile dysfunction .
Novel Substituted Derivatives
This compound has been used in the preparation of novel substituted 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole carboxylic acid derivatives . These derivatives have potential therapeutic uses .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
It’s known that indole derivatives have shown high anti-tumor activity . They inhibit the proliferation of various cancer cell lines in a dose-dependent manner .
Future Directions
properties
IUPAC Name |
2-acetyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)16-5-4-13-11(7-16)10-6-9(14(18)19)2-3-12(10)15-13/h2-3,6,15H,4-5,7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJMYATTQUBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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